molecular formula C7H9N3O3 B2781611 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethan-1-one CAS No. 489408-45-9

1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethan-1-one

Cat. No.: B2781611
CAS No.: 489408-45-9
M. Wt: 183.167
InChI Key: LZWZEPXLZCUCNB-UHFFFAOYSA-N
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Description

1-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethan-1-one is a chemical compound belonging to the pyrazole family, characterized by its nitro group and methyl substituents on the pyrazole ring

Mechanism of Action

Target of Action

Similar compounds have been evaluated for anti-tubercular potential againstMycobacterium tuberculosis .

Mode of Action

It’s worth noting that similar compounds have shown potent activity against mycobacterium tuberculosis

Biochemical Pathways

Related compounds have shown to interact with theLeishmania major pteridine reductase 1 (LmPTR1) pocket, which is an active site in the biochemical pathway .

Pharmacokinetics

Similar compounds have shown great thermal stability , which could potentially impact their bioavailability.

Result of Action

Similar compounds have shown potent anti-tubercular activity , suggesting that they may have significant effects at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, similar compounds have shown great thermal stability , suggesting that they are also heat-resistant energetic materials. This implies that they can maintain their efficacy and stability even in high-temperature environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethan-1-one typically involves the nitration of 3,5-dimethyl-1H-pyrazole followed by acylation. The nitration step requires the use of nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 4-position of the pyrazole ring. The subsequent acylation step involves reacting the nitro-substituted pyrazole with ethanoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and precise temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be carried out using reducing agents like tin (II) chloride or iron powder in acidic conditions.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a suitable catalyst.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically yield the corresponding amine derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted pyrazoles or other heterocyclic compounds.

Scientific Research Applications

1-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethan-1-one has found applications in several scientific research areas:

  • Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research has explored its use in the development of pharmaceuticals, particularly in the treatment of inflammatory and infectious diseases.

  • Industry: It is used in the production of agrochemicals and dyes due to its versatile chemical properties.

Comparison with Similar Compounds

  • 3,5-Dimethyl-1H-pyrazole

  • Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate

  • 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoic acid

Properties

IUPAC Name

1-(3,5-dimethyl-4-nitropyrazol-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-4-7(10(12)13)5(2)9(8-4)6(3)11/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWZEPXLZCUCNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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